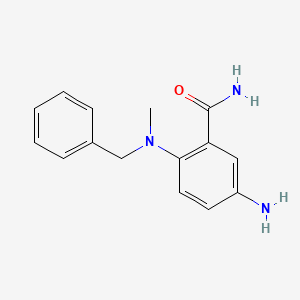
7-(Trifluoromethyl)quinolin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)quinolin-2-ol is a chemical compound with the molecular formula C10H6F3NO . It is a derivative of quinoline, a class of compounds that have been found to possess a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound can be achieved from Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate . Another method involves the reaction of 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde with cyclohexylhydrazine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a trifluoromethyl group at the 7-position and a hydroxyl group at the 2-position . The molecular weight of this compound is 213.16 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline and its derivatives, including 7-(Trifluoromethyl)quinolin-2-OL, are widely recognized for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. Their high electron density and the presence of polar substituents like hydroxyl groups facilitate effective adsorption and corrosion inhibition. This makes them valuable in applications requiring protection of metals from corrosion, highlighting their importance in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Anticancer and Antimicrobial Activities
Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. They have been utilized in the development of new chemotherapeutic agents due to their versatility and therapeutic potential. Quinoline-based compounds are agents of choice for treating various diseases, especially cancer and malaria, and exhibit antimicrobial, anti-inflammatory, and antidiabetic activities. The therapeutic significance of these compounds is underscored by the large number of patents filed for quinoline derivatives, indicating their crucial role in medicinal chemistry and drug development (Hussaini, 2016).
Green Chemistry and Sustainable Synthesis
The synthesis of quinoline scaffolds has evolved towards greener and more sustainable methodologies. The focus on green chemistry approaches for quinoline synthesis emphasizes the importance of eliminating the use of hazardous chemicals, solvents, and catalysts. This shift towards non-toxic, environmentally friendly methods in quinoline synthesis not only aligns with global sustainability goals but also opens up new avenues for the application of these compounds in various fields, reinforcing the need for innovative and sustainable chemical practices (Nainwal et al., 2019).
Safety and Hazards
Wirkmechanismus
Mode of Action
Quinoline compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Quinoline compounds are known to have diverse biological activities, suggesting that they may influence multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFBPRDYLWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)
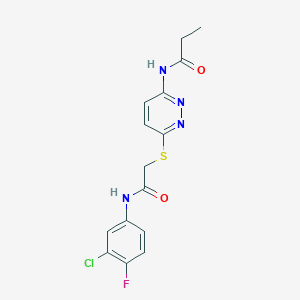
![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)
![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)

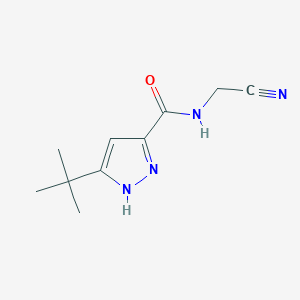
![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)
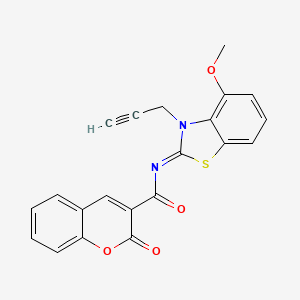
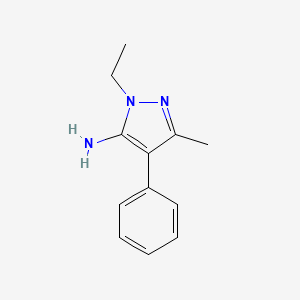
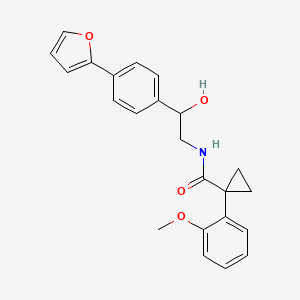
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)
